molecular formula C18H27ClN2O2 B1511057 1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride CAS No. 878167-54-5

1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride

Cat. No.: B1511057
CAS No.: 878167-54-5
M. Wt: 338.9 g/mol
InChI Key: ZVIZHEMABFBZMC-UHFFFAOYSA-N
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Description

1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride is a complex organic compound belonging to the class of spiro compounds It features a fused bicyclic structure combining an indoline ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride typically involves multiple steps, starting with the construction of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions might produce corresponding ketones or carboxylic acids, while reduction reactions could lead to the formation of amines.

Scientific Research Applications

1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic materials.

  • Biology: The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding studies.

  • Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

  • Industry: The compound's unique structure makes it valuable in the development of advanced materials and catalysts.

Comparison with Similar Compounds

1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride is unique due to its spirocyclic structure, which distinguishes it from other indoline derivatives. Similar compounds include:

  • Indoline: A simpler structure without the fused piperidine ring.

  • Piperidine derivatives: Compounds containing only the piperidine ring without the indoline moiety.

  • Other spiro compounds: Similar spirocyclic structures with different fused rings.

These compounds may have different chemical properties and applications, highlighting the uniqueness of this compound.

Biological Activity

1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that combines elements of indoline and piperidine. Its full chemical name is tert-butyl 5-methylspiro[indoline-3,4'-piperidine]-1-carboxylate, with a CAS number of 878376-82-0. The presence of the tert-butyl group contributes to its lipophilicity, potentially enhancing its bioavailability.

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Antidepressant Effects : Studies indicate that derivatives of spiro[indoline-3,4'-piperidine] compounds can potentiate the effects of 5-hydroxytryptophan (5-HTP), suggesting potential antidepressant properties. For instance, one derivative showed an effective dose (ED50) of 7.8 mg/kg in animal models .
  • Anticonvulsant Properties : The compound has been shown to provide protection against seizures induced by supramaximal electroshock (SES), with a notable effective dose observed at 17.3 mg/kg .
  • Anti-inflammatory Activity : In vitro studies have demonstrated that certain indoline-based compounds can inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. A related compound exhibited IC50 values of approximately 0.45 μM against isolated 5-LOX, indicating strong anti-inflammatory potential .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • MDM2-p53 Interaction Disruption : Spirocyclic compounds have been shown to disrupt the MDM2-p53 interaction, which is crucial for tumor suppression. This mechanism underlies their anticancer activity .
  • Inhibition of Lipoxygenase Enzymes : By inhibiting lipoxygenases, these compounds can reduce the production of pro-inflammatory mediators, which may be beneficial in treating inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeMechanismEffective Dose/IC50Reference
AntidepressantPotentiation of 5-HTPED50 = 7.8 mg/kg
AnticonvulsantSES ProtectionED50 = 17.3 mg/kg
Anti-inflammatoryInhibition of 5-LOXIC50 = 0.45 μM
AnticancerMDM2-p53 DisruptionN/A

Properties

IUPAC Name

tert-butyl 5-methylspiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.ClH/c1-13-5-6-15-14(11-13)18(7-9-19-10-8-18)12-20(15)16(21)22-17(2,3)4;/h5-6,11,19H,7-10,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIZHEMABFBZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743271
Record name tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878167-54-5
Record name tert-Butyl 5-methylspiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-5-Methylspiro[indoline-3,4'-piperidine] hydrochloride
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